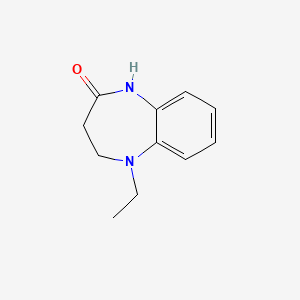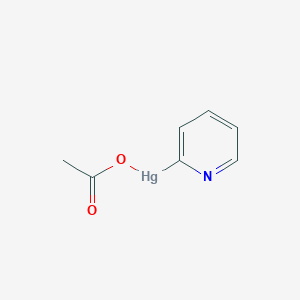
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring a pyridinium core with multiple functional groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides or sulfates. For Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride, the process may involve the following steps:
Quaternization Reaction: Pyridine reacts with an alkyl halide or sulfate at elevated temperatures (around 150°C) in the absence of a solvent.
Functional Group Introduction:
Industrial Production Methods
Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridinium salts to pyridines, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridines, and various functionalized pyridinium derivatives .
科学的研究の応用
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antimalarial agent.
Materials Science: Used in the development of ionic liquids and as a component in advanced materials for electronic applications.
Biological Research: Investigated for its role in gene delivery and as an inhibitor of cholinesterase enzymes.
Industrial Applications: Employed as a surfactant, corrosion inhibitor, and in polymerization processes.
作用機序
The mechanism of action of pyridinium salts involves their interaction with biological targets such as enzymes and receptors. For instance, as cholinesterase inhibitors, they bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The presence of functional groups like trifluoromethyl and methoxy enhances their binding affinity and specificity .
類似化合物との比較
Similar Compounds
Quaternary Ammonium Salts: Similar in structure but differ in the nitrogen atom’s substituents.
Pyridinium Ylides: Contain a ylide functional group, making them useful in different organic reactions.
Benzimidazole Derivatives: Share the benzimidazole core but differ in the attached functional groups.
Uniqueness
Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
特性
CAS番号 |
124474-51-7 |
|---|---|
分子式 |
C18H19ClF3N3OS2 |
分子量 |
449.9 g/mol |
IUPAC名 |
2-[2-[(ethyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride |
InChI |
InChI=1S/C18H19F3N3OS2.ClH/c1-4-26-27-10-15-11(2)16(25-3)7-8-24(15)17-22-13-6-5-12(18(19,20)21)9-14(13)23-17;/h5-9H,4,10H2,1-3H3,(H,22,23);1H/q+1;/p-1 |
InChIキー |
STXIVTPMKRRBSN-UHFFFAOYSA-M |
正規SMILES |
CCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















